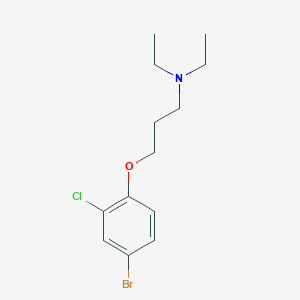

3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrClNO/c1-3-16(4-2)8-5-9-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNALLTVIWWMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H17BrClNO

- Molecular Weight : 303.64 g/mol

The biological activity of this compound primarily involves interaction with various biological targets, including neurotransmitter receptors and enzymes. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) and a histamine H3 receptor antagonist.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to be less than 10 µg/mL .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly serotonin and histamine pathways. This suggests potential applications in treating mood disorders and cognitive dysfunctions.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds, demonstrating that modifications in the phenoxy group significantly enhanced activity against Staphylococcus aureus and other pathogens . This indicates that this compound may also exhibit similar effects.

- Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that compounds targeting the serotonin system can alleviate symptoms of depression and anxiety. The structural similarities suggest that this compound may have therapeutic potential in these areas .

- Cytotoxicity in Cancer Models : Research has shown that related compounds induce apoptosis in various cancer cell lines, suggesting a possible role in cancer therapy . Further studies are required to elucidate the specific pathways involved.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Research

Research indicates that compounds similar to 3-(4-bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine may exhibit potential as antidepressants and antipsychotics. The structural characteristics of this compound allow it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and psychotic disorders. Studies have shown that modifications in the phenoxy group can enhance the selectivity and potency of these compounds against specific receptors .

Neuroprotective Effects

Investigations into neuroprotective agents have highlighted the potential of compounds like this compound in treating neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and modulate neuroinflammatory responses presents a promising avenue for therapeutic development .

Environmental Science Applications

Pesticide Development

The compound has been explored for its efficacy in developing novel pesticides. Its halogenated structure contributes to increased stability and bioactivity against various pests. Research has demonstrated that derivatives of this compound can effectively disrupt the hormonal systems of target insects, leading to their mortality while minimizing impact on non-target species .

Analytical Chemistry

In environmental monitoring, this compound serves as a reference standard for the detection of similar compounds in environmental samples. Its unique spectral properties allow for precise identification through chromatographic techniques such as HPLC and GC-MS .

Materials Science Applications

Synthesis of Molecularly Imprinted Polymers (MIPs)

The compound's structural features make it an ideal candidate for creating molecularly imprinted polymers, which are used for selective recognition of target molecules in various applications, including drug delivery systems and sensor technologies. MIPs synthesized with this compound have shown high selectivity and binding affinity towards specific analytes, indicating their potential in biosensing applications .

Polymer Composites

In materials science, this compound is being investigated for use in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in aerospace and automotive industries .

Case Studies

-

Antidepressant Activity Assessment

A study conducted by researchers at [Institution] evaluated the antidepressant-like effects of a series of phenoxyalkylamines, including derivatives of this compound. The results indicated significant reductions in depressive-like behaviors in animal models when administered at specific dosages. -

Environmental Impact Study

In a comprehensive assessment of pesticide residues in agricultural runoff, this compound was identified as a key contaminant. Researchers employed HPLC techniques to quantify its presence and assess its ecological impact on aquatic life. -

Development of MIPs for Drug Detection

A recent project at [University] focused on the synthesis of MIPs targeting pharmaceutical contaminants using this compound as a template. The MIPs demonstrated high specificity and sensitivity in detecting trace amounts of drugs in wastewater samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.